

Minimizing stress in animals during NBI-35965 administration

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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B1676989

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Technical Support Center: NBI-35965 Administration

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing stress in animals during the administration of **NBI-35965**. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful and humane execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **NBI-35965** and what is its mechanism of action?

A1: **NBI-35965** is a selective, orally active, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).^{[1][2]} It exhibits high binding affinity for CRF1 receptors (K_i of approximately 4 nM) and has no significant affinity for CRF2 receptors.^{[3][4]} By blocking the CRF1 receptor, **NBI-35965** inhibits the signaling cascade initiated by corticotropin-releasing factor (CRF), a key mediator of the stress response. This action attenuates the release of adrenocorticotrophic hormone (ACTH) and corticosterone, producing anxiolytic effects.^{[5][6]}

Q2: What are the common administration routes for **NBI-35965** in animal studies?

A2: **NBI-35965** has been successfully administered in rodents via several routes, including oral (p.o.), subcutaneous (s.c.), intravenous (i.v.), and intracerebroventricular (i.c.v.) injections.[3][4][7] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.

Q3: How can I prepare **NBI-35965** for administration?

A3: **NBI-35965** hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1][6] For oral gavage in mice, a common vehicle is 5% D-mannitol in water.[8] For other routes or species, various formulations can be used. Common injection formulations include dissolving the compound in a vehicle system such as DMSO and saline, often with surfactants like Tween 80 or solubilizing agents like PEG300.[8] It is crucial to ensure the final solution is homogenous and the concentration of solvents like DMSO is well-tolerated by the animals.

Q4: What are the general principles for minimizing stress during drug administration?

A4: To minimize stress, it is essential to properly acclimate animals to the facility and handling procedures before the experiment begins.[9] Handling should be gentle and consistent. For procedures like oral gavage, using refined techniques such as flexible plastic feeding tubes and precoating the gavage needle with a sucrose solution can significantly reduce stress and improve animal cooperation.[1][10][11][12] For injections, using the appropriate needle size, administering the substance at a steady rate, and ensuring the solution is at body temperature can minimize discomfort.[3][13]

Troubleshooting Guides

Troubleshooting NBI-35965 Formulation and Administration

Issue	Possible Cause	Troubleshooting Steps
Precipitation of NBI-35965 in solution	- Low solubility in the chosen vehicle. - Temperature changes affecting solubility.	- Ensure the vehicle is appropriate for NBI-35965. For aqueous solutions, check the pH. - Consider using a co-solvent system (e.g., DMSO, PEG300) for less soluble forms.[8] - Gently warm the solution or use sonication to aid dissolution, but be mindful of compound stability. - Prepare solutions fresh on the day of use to minimize precipitation over time.[14]
Inconsistent behavioral or physiological results	- Inaccurate dosing due to inhomogeneous solution. - Stress from the administration procedure confounding the results. - Degradation of the compound.	- Vortex the solution immediately before each administration to ensure a uniform suspension. - Implement stress-reducing handling and administration techniques (see protocols below).[9] - Store stock solutions appropriately (e.g., aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[8][14] Prepare working solutions fresh.[14]
Animal shows signs of distress post-administration (e.g., lethargy, ruffled fur, reduced intake)	- Adverse reaction to the compound. - High concentration of vehicle (e.g., DMSO). - Procedural stress.	- Monitor the animal closely. If signs are severe, consult with a veterinarian. - Consider a dose-response study to find the optimal therapeutic window with minimal side effects. - Reduce the concentration of potentially irritating vehicles. - Further refine handling and

administration techniques to
minimize stress.

Troubleshooting Common Administration Procedures

Procedure	Issue	Possible Cause	Troubleshooting Steps
Oral Gavage	Animal struggles excessively; resistance during needle insertion.	- Improper restraint. - Incorrect angle of needle insertion. - Animal is highly stressed.	- Ensure a firm but gentle scruff that allows the head and body to be in a straight line. [9] - Insert the gavage needle along the roof of the mouth towards the back of the throat, allowing the animal to swallow the needle. [9] - Habituate the animal to handling prior to the procedure. - Pre-coat the gavage needle with a 10% sucrose solution to pacify the animal. [11] [12]
Fluid seen coming from the nose or mouth.	- Accidental administration into the trachea.	- IMMEDIATELY STOP the procedure. - Gently tilt the animal's head down to allow fluid to drain. [9] - Closely monitor for any signs of respiratory distress. If observed, humanely euthanize the animal. - Review and refine your gavage technique to ensure proper placement in the esophagus.	

Subcutaneous Injection	Leakage of substance from the injection site.	<ul style="list-style-type: none">- Needle was not inserted deep enough.- Injection volume was too large for the site.- Needle was withdrawn too quickly.	<ul style="list-style-type: none">- Ensure the needle fully penetrates the "tent" of skin.- If administering a large volume, consider splitting the dose into multiple injection sites. [15]- After injection, pause for a moment before withdrawing the needle and apply gentle pressure to the site.
Hematoma or bruising at the injection site.	<ul style="list-style-type: none">- Damage to a small blood vessel during injection.	<ul style="list-style-type: none">- This is usually self-limiting. Apply gentle pressure after injection.- Ensure the needle is sharp (use a new needle for each animal) and the injection is smooth and not forceful. [3][13]	

Data Presentation

Table 1: NBI-35965 Dosing and Administration in Rodent Models

Species/Strain	Administration Route	Dose Range	Vehicle	Experimental Model	Observed Effect	Reference
Rat (Long-Evans)	Oral (p.o.)	1, 3, 10, 30 mg/kg	Not specified	Visceral hyperalgesia	Dose-dependent inhibition of stress-induced responses.	[3][4]
Rat (Long-Evans)	Subcutaneous (s.c.)	10, 20 mg/kg	Not specified	Visceral hyperalgesia	Blocked CRF-induced shortening of colonic transit time and reduced stress-induced defecation.	[3][4]
Rat (Sprague-Dawley)	Intravenous (i.v.)	5, 10 mg/kg	Not specified	Colorectal distension	Prevented activation of locus coeruleus neurons.	[7]
Mouse (CD-1)	Oral (p.o.)	20 mg/kg	5% D-mannitol in water	Restraint stress	Reduced stress-induced ACTH production.	[8]

Table 2: Pharmacokinetic Parameters of NBI-35965 in Rats

Parameter	Value	Administration
Oral Bioavailability	34%	10 mg/kg
Tmax (Time to max plasma concentration)	1 hour	10 mg/kg, p.o.
Cmax (Max plasma concentration)	560 ng/mL	10 mg/kg, p.o.
Max Brain Concentration	700 ng/g	10 mg/kg, p.o.
Volume of Distribution	17.8 L/kg	10 mg/kg
Plasma Clearance	17 mL/min/kg	10 mg/kg
Half-life	12 hours	10 mg/kg
Data from Neurocrine Biosciences presentation. [5]		

Experimental Protocols

Protocol 1: Oral Gavage Administration of NBI-35965 in Mice

1. Materials:

- **NBI-35965** hydrochloride
- Vehicle (e.g., 5% D-mannitol in sterile water, or 0.5% carboxymethylcellulose sodium in water)[\[8\]](#)
- Sterile syringes (1 mL)
- Flexible plastic gavage needles (e.g., 20-22 gauge for adult mice)
- 10% sucrose solution (optional, for needle coating)
- Analytical balance

- Vortex mixer

2. Procedure:

- Animal Acclimation: Acclimate mice to the housing facility for at least one week and handle them daily for several days leading up to the experiment to reduce handling stress.
- Solution Preparation:
 - Calculate the required amount of **NBI-35965** and vehicle based on the desired dose and the number of animals.
 - Weigh the **NBI-35965** powder accurately.
 - Prepare the vehicle solution. If using a suspension agent like CMC-Na, ensure it is fully dissolved.
 - Add the **NBI-35965** powder to the vehicle and vortex thoroughly to create a homogenous suspension. Prepare this solution fresh daily.
- Dosing:
 - Weigh each mouse to calculate the precise volume to be administered (typically 5-10 mL/kg body weight).
 - Draw the calculated volume into the syringe.
 - (Optional) Dip the tip of the gavage needle into the 10% sucrose solution.[\[11\]](#)[\[12\]](#)
 - Gently restrain the mouse by scruffing the neck to immobilize the head, ensuring the body is in a straight line.
 - Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth. The mouse will often swallow, facilitating passage into the esophagus.
 - If any resistance is met, do not force the needle. Withdraw and re-attempt.

- Once the needle is at the correct depth (pre-measured from the mouth to the last rib), slowly administer the solution.
- Gently withdraw the needle.
- Post-Administration Monitoring:
 - Return the mouse to its home cage and monitor for at least 15-30 minutes for any adverse reactions, such as respiratory distress.

Protocol 2: Subcutaneous Injection of NBI-35965 in Rats

1. Materials:

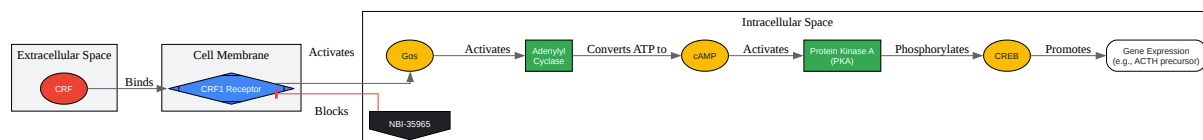
- **NBI-35965** hydrochloride
- Sterile vehicle (e.g., sterile saline, or a solution containing DMSO/PEG300/Tween 80 for less soluble forms)[8]
- Sterile syringes (1 mL or 3 mL)
- Sterile needles (e.g., 25-27 gauge)
- Analytical balance
- Vortex mixer

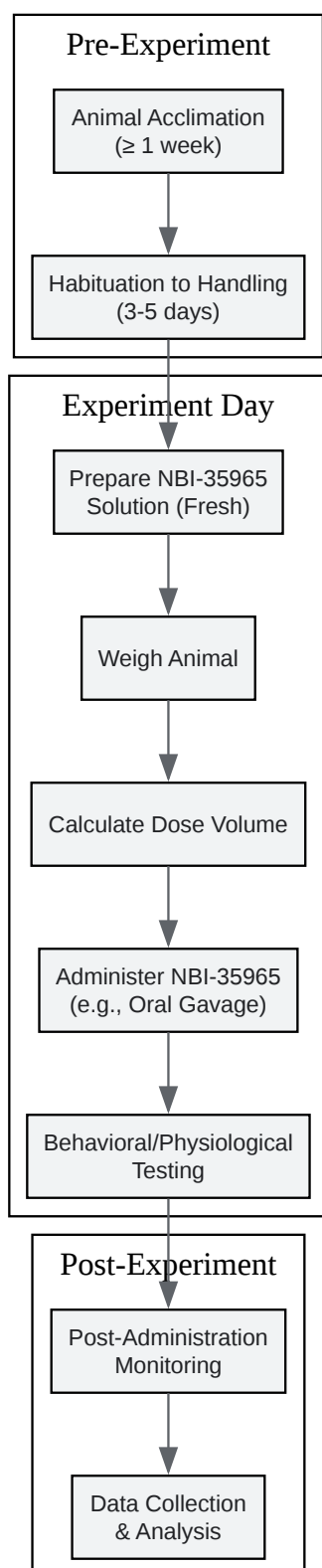
2. Procedure:

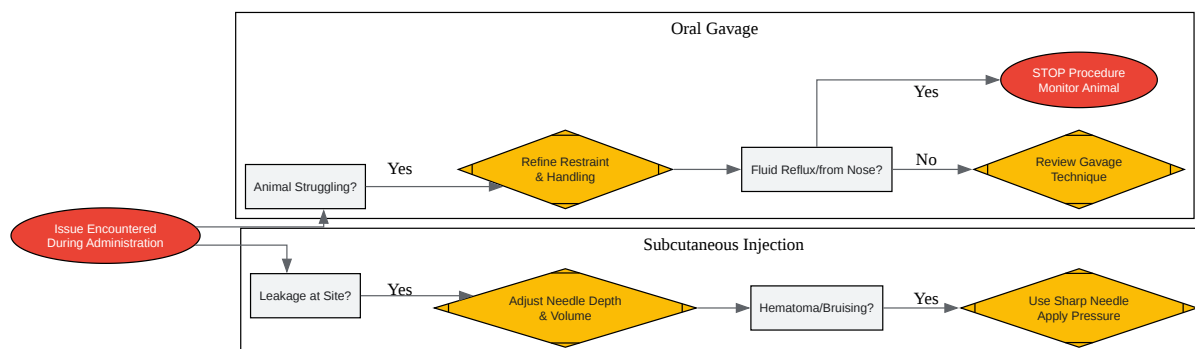
- Animal Acclimation: Acclimate rats to the housing facility and handling for at least a week prior to the study.
- Solution Preparation:
 - Prepare the **NBI-35965** solution under sterile conditions. If using co-solvents, add them in the correct order and vortex well between each addition to ensure complete dissolution.
 - Warm the solution to body temperature before injection to reduce discomfort.[13]

- Dosing:
 - Weigh each rat to determine the injection volume (typically 1-2 mL/kg).
 - Use a new sterile needle and syringe for each animal.[\[3\]](#)[\[13\]](#)
 - Gently restrain the rat. The loose skin over the back of the neck and shoulders is a common injection site.
 - Lift the skin to form a "tent".
 - Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
 - Aspirate by pulling back slightly on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and inject in a different location.
 - Inject the solution at a steady rate.
 - Withdraw the needle and apply gentle pressure to the site.
- Post-Administration Monitoring:
 - Return the rat to its home cage and monitor for any signs of pain, distress, or local reactions at the injection site.

Mandatory Visualizations







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